2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXNFBXKZNZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate
Introduction
2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate is a unique molecule integrating three critical pharmacophores: a rigid biphenyl scaffold, a versatile carbamate linker, and a metabolically robust trifluoroethyl group. The biphenyl moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting a range of biological receptors. The trifluoroethyl group, a bioisostere for other alkyl groups, is strategically employed in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific fluorine interactions.[1][2] The carbamate linkage serves not only as a stable connection between these fragments but also as a functional group with its own distinct reactivity and potential for further derivatization.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate. It is intended for researchers, medicinal chemists, and process development scientists who may utilize this compound or its structural motifs in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
The inherent properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate.
Core Chemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C₁₅H₁₂F₃NO₂ | Calculated |
| Molecular Weight | 295.26 g/mol | Calculated |
| Physical Form | Predicted to be a white to off-white solid | Inferred from similar N-aryl carbamates |
| Water Solubility | Predicted to be low | Inferred from biphenyl and carbamate properties[3] |
| Organic Solvents | Expected to be soluble in DCM, EtOAc, Acetone, THF, DMF | General solubility for N-aryl carbamates |
| XLogP3 (Predicted) | ~4.0 - 4.5 | Estimated based on similar structures[4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral signatures for the title compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will be characterized by distinct regions. The biphenyl protons will appear in the aromatic region (~7.2-7.8 ppm). The N-H proton of the carbamate will present as a singlet, typically in the 7.0-9.0 ppm range, which may broaden or exchange with D₂O. The methylene protons (CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, likely around 4.5-4.7 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a carbonyl signal for the carbamate at ~153-155 ppm. The aromatic carbons of the biphenyl ring will resonate between ~120-140 ppm. The CH₂ carbon will be found around 60-65 ppm and will exhibit splitting due to coupling with fluorine. The CF₃ carbon will appear as a quartet further downfield.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a key technique for fluorinated compounds. A single signal, a triplet, is expected for the CF₃ group due to coupling with the adjacent CH₂ protons. Its chemical shift will be approximately -74 ppm relative to CFCl₃.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the carbamate carbonyl at ~1700-1730 cm⁻¹, an N-H stretch at ~3300-3400 cm⁻¹, and C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z 295. Key fragmentation patterns would likely involve the loss of the trifluoroethoxy group or cleavage of the carbamate bond.
Synthesis Methodologies
The synthesis of N-aryl carbamates is a well-established field, with methods ranging from classical approaches to modern transition-metal-catalyzed reactions. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Caption: Overview of synthetic pathways to the target carbamate.
Method A: From Biphenyl-4-isocyanate
This is the most direct and often highest-yielding method. It involves the nucleophilic addition of 2,2,2-trifluoroethanol to biphenyl-4-isocyanate.
Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group. The reaction is typically rapid and clean, often requiring no catalyst.
Experimental Protocol:
-
Dissolve biphenyl-4-isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,2,2-trifluoroethanol (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the isocyanate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Method B: From 2,2,2-Trifluoroethyl Chloroformate
This approach builds the carbamate from the amine. Biphenyl-4-amine is acylated with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base.
Causality: The base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
-
Dissolve biphenyl-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Add a solution of 2,2,2-trifluoroethyl chloroformate (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Method C: Palladium-Catalyzed Synthesis
Modern synthetic methods allow for the construction of N-aryl carbamates directly from aryl halides or triflates, avoiding the handling of sensitive isocyanates or chloroformates.[6][7] This involves a palladium-catalyzed cross-coupling of an aryl electrophile (e.g., 4-chlorobiphenyl) with sodium cyanate, with the in-situ generated isocyanate being trapped by 2,2,2-trifluoroethanol.[8]
Causality: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent metathesis with sodium cyanate followed by reductive elimination generates the aryl isocyanate in situ, which is immediately trapped by the alcohol to yield the carbamate product.
Caption: Palladium catalytic cycle for N-aryl carbamate synthesis.
Experimental Protocol (Literature-Adapted): [7]
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., L1, 3.6 mol%), and toluene. Preheat this mixture at 120 °C for 3 minutes under an inert atmosphere.
-
To a separate vessel, add 4-chlorobiphenyl (1.0 eq), sodium cyanate (2.0 eq), and triethylamine (0.25 eq).
-
Transfer the pre-activated catalyst solution to the vessel containing the reagents.
-
Add 2,2,2-trifluoroethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction at 90-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Chemical Reactivity and Stability
The reactivity of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate is governed by the interplay between the carbamate linker and the aromatic system.
-
Hydrolytic Stability: Carbamates are generally stable but can be hydrolyzed to the corresponding amine, alcohol, and CO₂ under harsh acidic or basic conditions. The electron-withdrawing trifluoroethyl group increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack under basic conditions compared to its non-fluorinated alkyl counterparts.
-
Reactivity as a Directing Group: The carbamate group can function as a directed metalation group. The N-H proton can be removed by a strong base (e.g., n-BuLi), and the resulting anion can direct lithiation to the ortho position of the phenyl ring to which it is attached, allowing for subsequent functionalization.
-
Use in Cross-Coupling: While stable to palladium catalysis under many conditions, N-aryl carbamates can serve as substrates in nickel-catalyzed amination reactions, where the carbamate acts as a leaving group.[9] This provides a synthetic route to poly-substituted arenes where the carbamate is first used for functionalization (e.g., via directed ortho-metalation) and then replaced.[9]
Caption: Major reactivity pathways for the title compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a critical, self-validating step in any synthetic procedure.
Caption: Workflow for the analysis and quality control.
Protocol: HPLC Analysis A standard method for purity assessment would involve reversed-phase HPLC.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: e.g., Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, where the biphenyl system strongly absorbs.[11]
Safety and Handling
Proper safety precautions are paramount when handling any chemical.
-
General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated chemical fume hood.[3][12]
-
Specific Hazards: The primary concern is the potential for hydrolysis to biphenyl-4-amine, a known and regulated carcinogen.[3] Therefore, conditions that could promote hydrolysis (strong acids or bases) should be managed carefully. Avoid creating dust if handling the solid material.
-
Disposal: Chemical waste should be disposed of in accordance with local, regional, and national regulations. Waste should be collected in a designated, labeled container for hazardous chemical waste.[13]
References
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ResearchGate. Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl). Available from: [Link]
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Garg, N. K., et al. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. PMC. Available from: [Link]
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Buchwald, S. L., et al. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC. Available from: [Link]
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YPF Quimica. HAZARD IDENTIFICATION. Available from: [Link]
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Buchwald, S. L., et al. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. Available from: [Link]
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Baran, P. S., et al. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. NIH. Available from: [Link]
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Buchwald, S. L., et al. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. Available from: [Link]
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Rueping, M., et al. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. ACS Publications. Available from: [Link]
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MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available from: [Link]
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Baran, P. S., et al. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. ACS Publications. Available from: [Link]
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ResearchGate. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids | Request PDF. Available from: [Link]
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PubChem. N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-benzenesulfonamide. Available from: [Link]
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PubChemLite. 2,2,2-trifluoroethyl n-[4-(trifluoromethoxy)phenyl]carbamate (C10H7F6NO3). Available from: [Link]
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PubChemLite. 2,2,2-trifluoroethyl n-phenylcarbamate (C9H8F3NO2). Available from: [Link]
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PubChem. phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. Available from: [Link]
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Liu, Y., et al. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. Available from: [Link]
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Liu, Y., et al. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. Available from: [Link]
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Hrokou, V., et al. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC. Available from: [Link]
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MDPI. (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Available from: [Link]
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PubMed. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Available from: [Link]
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Ghorab, M. M., et al. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Available from: [Link]
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Mayer, P., et al. Synthesis and crystal structure of 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate. PMC. Available from: [Link]
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MDPI. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Available from: [Link]
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MDPI. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Available from: [Link]
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Cheméo. Chemical Properties of 3(2H)-Pyridazinone (CAS 504-30-3). Available from: [Link]
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The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship of N-Biphenyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-biphenyl carbamates, a chemical scaffold of significant interest in medicinal chemistry. We will dissect the intricate interplay between molecular architecture and biological function, offering insights for the rational design of potent and selective therapeutic agents. This document moves beyond a simple recitation of facts, delving into the causal relationships that govern the efficacy of these compounds as enzyme inhibitors.
The N-Biphenyl Carbamate Core: A Privileged Scaffold
N-biphenyl carbamates are a class of organic compounds characterized by a central carbamate linkage flanked by a biphenyl group and a nitrogen substituent. This seemingly simple arrangement has proven to be a remarkably versatile template for the development of potent inhibitors for a range of enzymes, most notably fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). The biphenyl moiety provides a rigid, lipophilic scaffold that can engage in crucial hydrophobic and π-π stacking interactions within enzyme active sites.[1] The carbamate group, a key pharmacophore, acts as a "warhead," enabling covalent modification of the target enzyme's active site, typically a serine residue.[2][3] The N-substituent offers a crucial handle for modulating potency, selectivity, and pharmacokinetic properties.[4][5]
The therapeutic potential of N-biphenyl carbamates is significant. FAAH inhibitors are pursued for the treatment of pain, anxiety, and inflammatory disorders, while AChE inhibitors are a mainstay in the management of Alzheimer's disease and other neurological conditions.[6][7] Understanding the SAR of this scaffold is therefore paramount for the development of next-generation therapeutics with improved efficacy and safety profiles.
Deconstructing the Molecule: A Systematic Approach to SAR
The biological activity of N-biphenyl carbamates can be systematically modulated by making structural modifications to three key regions: the biphenyl rings, the carbamate linker, and the N-substituent.
The Biphenyl Moiety: The Anchor and Director
The biphenyl group serves as the primary recognition element, anchoring the inhibitor within the enzyme's active site. Its substitution pattern profoundly influences binding affinity and selectivity.
-
Substitution on the Distal Phenyl Ring: Modifications to the phenyl ring further from the carbamate linkage can significantly impact potency. For FAAH inhibitors, introducing a carbamoyl group at the 3'-position has been shown to dramatically enhance inhibitory activity.[4] This is exemplified by the potent FAAH inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester), which exhibits an IC50 of 4.6 nM.[4] This enhancement is attributed to favorable hydrogen bonding interactions within the cytosolic port of the FAAH active site.
-
Substitution on the Proximal Phenyl Ring: Altering the phenyl ring directly attached to the carbamate oxygen also plays a critical role. Electron-donating groups on this ring can increase the chemical stability of the carbamate, which can be advantageous for in vivo applications.[8]
The Carbamate Linker: The Reactive Core
The carbamate moiety is the functional heart of these inhibitors, responsible for the covalent modification of the target enzyme. The nature of the atoms within the carbamate can influence its reactivity. While the classic O-C(=O)-N structure is most common, variations can be explored to fine-tune activity.
The mechanism of inhibition for both FAAH and AChE involves the nucleophilic attack of a catalytic serine residue on the carbonyl carbon of the carbamate.[2][9] This leads to the formation of a carbamoylated enzyme, which is catalytically inactive.[6] The stability of this carbamoyl-enzyme complex determines the duration of inhibition, with some carbamates acting as pseudo-irreversible inhibitors.[3][10]
Caption: Mechanism of Enzyme Inhibition by N-Biphenyl Carbamates.
The N-Substituent: The Potency and Selectivity Modulator
The substituent attached to the carbamate nitrogen provides a powerful means to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.
-
Influence on Potency: The size, shape, and lipophilicity of the N-substituent are critical for optimal interactions within the enzyme's binding pocket. For FAAH inhibitors, replacing a cyclohexyl group with larger, more lipophilic moieties like β-naphthylmethyl can lead to a significant increase in potency.[4]
-
Impact on Selectivity: The N-substituent can also be tailored to achieve selectivity for a particular enzyme. For instance, in the context of cholinesterase inhibitors, subtle changes to the N-alkyl group can shift the selectivity between AChE and butyrylcholinesterase (BChE).[11]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize key SAR data for N-biphenyl carbamates as FAAH and AChE inhibitors, illustrating the impact of structural modifications on inhibitory potency.
Table 1: SAR of N-Biphenyl Carbamates as FAAH Inhibitors
| Compound | N-Substituent | Biphenyl Substitution | IC50 (nM) | Reference |
| URB524 | Cyclohexyl | Unsubstituted | 63 | [4] |
| URB597 | Cyclohexyl | 3'-Carbamoyl | 4.6 | [4] |
| 4q | β-Naphthylmethyl | Unsubstituted | 5.3 | [4] |
| URB880 (4z) | β-Naphthylmethyl | 3'-Carbamoyl | 0.63 | [4] |
| 1f | n-Hexyl | 3'-Carbamoyl | 0.17 | [12] |
Table 2: SAR of Benzyl Carbamates as Cholinesterase Inhibitors
| Compound | R-group on Arylcarbamoyl | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| 2 | 2-OCH3 | 50.18 | 22.23 | 2.26 | [13] |
| 12 | 2-CF3 | 56.44 | 33.59 | 1.68 | [13] |
| 15 | 2-OCF3 | 36.05 | 50.18 | 0.72 | [13] |
| 28 | 2,4,6-F | 50.18 | 31.03 | 1.61 | [13] |
Experimental Protocols: A Practical Guide
Reproducible and reliable experimental data are the bedrock of SAR studies. This section provides detailed, step-by-step protocols for the synthesis of N-biphenyl carbamates and for the enzymatic assays used to determine their inhibitory activity.
Synthesis of N-Biphenyl Carbamates
The following is a general, robust procedure for the synthesis of N-biphenyl carbamates.
Caption: General Synthetic Workflow for N-Biphenyl Carbamates.
Step-by-Step Protocol:
-
Preparation of Biphenyl Chloroformate:
-
To a solution of the corresponding biphenylol in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add a phosgene equivalent (e.g., triphosgene) portion-wise at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude biphenyl chloroformate, which can be used in the next step without further purification.
-
-
Carbamate Formation:
-
Dissolve the desired amine and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of the crude biphenyl chloroformate in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-biphenyl carbamate.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay is a common method for determining the inhibitory potency of compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test compound (N-biphenyl carbamate) dissolved in DMSO
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in FAAH Assay Buffer.
-
To each well of the 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
Test compound or vehicle control (DMSO)
-
FAAH enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically for 10-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test compound (N-biphenyl carbamate) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Donepezil)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in the Assay Buffer.
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
DTNB solution
-
Test compound or vehicle control
-
AChE enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
The Role of Computational Chemistry in SAR Elucidation
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are indispensable tools for understanding and predicting the SAR of N-biphenyl carbamates.
-
QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with inhibitory potency, QSAR models can guide the design of new, more active analogs.[4]
-
Molecular Docking: Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a target protein.[5] These studies provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and can explain the observed SAR trends at a molecular level. For N-biphenyl carbamates, docking studies have been instrumental in visualizing how the biphenyl moiety and N-substituents occupy different pockets within the FAAH and AChE active sites.[12]
Caption: Iterative Drug Design Cycle Integrating Experimental and Computational Approaches.
Conclusion and Future Directions
The N-biphenyl carbamate scaffold represents a highly fruitful area of research in medicinal chemistry. Through a systematic exploration of its structure-activity relationship, potent and selective inhibitors of key enzymes like FAAH and AChE have been developed. This guide has provided a comprehensive overview of the critical structural features that govern the activity of these compounds, alongside practical experimental protocols for their synthesis and evaluation.
Future research in this area will likely focus on further refining the selectivity of N-biphenyl carbamates to minimize off-target effects. The development of inhibitors with tailored pharmacokinetic profiles for specific therapeutic applications will also be a key objective. The continued integration of experimental and computational approaches will undoubtedly accelerate the discovery of novel N-biphenyl carbamate-based drugs with enhanced therapeutic potential.
References
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 131(4), 1411–1419. [Link]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed, 21(3), 1292-1303. [Link]
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Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]
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Baggelaar, M. P., van Esbroeck, A. C., van Rooden, E. J., Overkleeft, H. S., & van der Stelt, M. (2018). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of medicinal chemistry, 61(23), 10465–10497. [Link]
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Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]
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Clapper, J. R., O'Dell, L. E., Tosto, C., & Cravatt, B. F. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 52(23), 7625–7634. [Link]
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Ahn, K., Smith, S. E., Liimatta, M. B., Beedle, A. M., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]
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Darvesh, S., McDonald, R. S., Penwell, A., Conrad, S., Darvesh, K. V., & Mataija, D. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed, 51(14), 4200-4212. [Link]
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Kos, J., Karasova, J. Z., & Korabecny, J. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 23(10), 2530. [Link]
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Nonstop Neuron. (2019, April 9). Anticholinesterase Agents (Organophosphates & Carbamates) [Video]. YouTube. [Link]
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Morera, L., Asproni, B., Deplano, A., & Deidda, D. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of medicinal chemistry, 51(12), 3487–3498. [Link]
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Pohanka, M. (2011). Acetylcholinesterase inhibitors: pharmacology and toxicology. International journal of molecular sciences, 12(12), 8953–8971. [Link]
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Tarzia, G., Duranti, A., Tontini, A., & Spadoni, G. (2006). Synthesis and Structure-Activity Relationships of FAAH Inhibitors: Cyclohexylcarbamic Acid Biphenyl Esters with Chemical Modulation at the Proximal Phenyl Ring. Journal of medicinal chemistry, 49(15), 4559–4568. [Link]
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Zha, C., Kovalevich, J., & Liu, Y. (2018). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Pharmaceuticals (Basel, Switzerland), 11(4), 122. [Link]
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Wang, Y., Zhang, Y., Wang, C., & Li, Y. (2024). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2311440. [Link]
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Smith, A. B., 3rd, & Beauchamp, T. J. (2004). Substituent effects on the barrier to carbamate C–N rotation. Tetrahedron, 60(38), 8447–8453. [Link]
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Leban, J., Kralik, M., Mies, J., Baumgartner, R., Gassen, M., & Tasler, S. (2006). Biphenyl-4-ylcarbamoyl thiophene carboxylic acids as potent DHODH inhibitors. Bioorganic & medicinal chemistry letters, 16(2), 267–270. [Link]
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PrepChem. (n.d.). Synthesis of biphenyl. Retrieved February 12, 2026, from [Link]
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Niphakis, M. J., Johnson, D. S., & Cravatt, B. F. (2013). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS chemical neuroscience, 4(9), 1322–1333. [Link]
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De Simone, A., Russo, D., Ruda, G. F., & Micoli, A. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 60(6), 2287–2304. [Link]
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Malík, I., Stariat, J., & Jampílek, J. (2018). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. International journal of molecular sciences, 19(11), 3388. [Link]
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Nepovimova, E., Korabecny, J., & Kuca, K. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR. Molecules (Basel, Switzerland), 24(7), 1272. [Link]
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Iannone, M., Deplano, A., & Asproni, B. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International journal of molecular sciences, 20(10), 2510. [Link]
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Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2007). Benzyl Hydroxymethyl Carbamate. Organic Syntheses, 84, 285. [Link]
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Yu, Q. S., Holloway, H. W., Utsuki, T., Brossi, A., & Greig, N. H. (2001). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Journal of medicinal chemistry, 44(24), 4062–4071. [Link]
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Kaczmarski, P., Jarocha, D., & Skalniak, L. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. Journal of medicinal chemistry, 67(11), 8943–8963. [Link]
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Pejchal, V., & Pavek, P. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules (Basel, Switzerland), 26(16), 4994. [Link]
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Radić, B., & Kuča, K. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current drug metabolism, 19(2), 133–149. [Link]
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Iannotti, F. A., De Maio, F., & Appendino, G. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 10(11), 3093. [Link]
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Rampa, A., Bisi, A., & Belluti, F. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 43(19), 3624–3635. [Link]
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Rampa, A., Bisi, A., & Belluti, F. (2006). Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. Bioorganic & medicinal chemistry, 14(24), 8466–8475. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 12, 2026, from [Link]
- Lee, S. H., & Kim, J. H. (2012). Process for preparation of phenyl carbamate derivatives.
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Scott, C. J., & Williams, R. (2014). P3 SAR exploration of biphenyl carbamate based Legumain inhibitors. Bioorganic & medicinal chemistry letters, 24(11), 2521–2524. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
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Fluorinated Carbamate Linkers: Precision Tuning for Covalent Inhibitors and Metabolically Stable Conjugates
Executive Summary
In the high-stakes arena of drug discovery, the fluorinated carbamate has emerged as a privileged structural motif, transcending its traditional role as a simple connector. By leveraging the unique electronic properties of fluorine—specifically its strong inductive effect (
This guide details the strategic application of fluorinated carbamates in two primary domains: covalent inhibition (where the fluoroalkyl group acts as a tuned leaving group) and metabolic stabilization (where fluorine blocks oxidative degradation). We provide the mechanistic rationale, synthetic protocols, and decision-making frameworks required to deploy this chemistry effectively.
The Fluorine Effect: Mechanistic Principles
The utility of fluorinated carbamates rests on the ability to modulate the electron density of the carbonyl carbon and the acidity of the leaving group.
The pKa Cliff: Tuning Leaving Group Ability
For covalent inhibitors (e.g., targeting MAGL or FAAH), the carbamate must be stable enough to survive plasma circulation but reactive enough to acylate the active-site serine. This balance is achieved by selecting the appropriate alcohol portion of the carbamate.
-
Non-fluorinated (e.g., Ethyl carbamate): The leaving group is ethoxide (
). The carbonyl is electron-rich and unreactive toward serine hydrolases. -
Trifluoroethyl (TFE) carbamate: The leaving group is trifluoroethoxide (
). Reactivity is moderate. -
Hexafluoroisopropyl (HFIP) carbamate: The leaving group is hexafluoroisopropoxide (
). The carbonyl is highly electrophilic, making it a potent "warhead" for covalent modification.
Electronic Stabilization & Metabolic Blockade
In linker design (e.g., for ADCs or PROTACs), fluorine is often introduced on the
-
Oxidative Stability: The C–F bond is metabolically inert. Fluorine's electron withdrawal deactivates adjacent C–H bonds, preventing CYP450-mediated hydroxylation (the "metabolic soft spot").
-
Hydrolytic Stability: While
-fluorination promotes hydrolysis (by making the carbonyl more electrophilic), - or -fluorination can stabilize the carbamate against non-specific esterases by steric shielding and electronic repulsion.
Figure 1: The "Reactivity Rheostat." By changing the fluorination pattern of the alkoxy group, the carbamate's reactivity toward nucleophiles is logarithmically scaled.
Strategic Applications
Covalent Serine Hydrolase Inhibitors
The most successful application of fluorinated carbamates is in the design of inhibitors for Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) .
-
Mechanism: The enzyme's catalytic serine attacks the carbamate carbonyl. The fluorinated alkoxide (e.g., HFIP) is expelled. The enzyme is now carbamylated (acylated) and inactive.
-
Selectivity: The shape of the carbamate nitrogen substituents dictates selectivity between MAGL and FAAH. The HFIP group ensures potency.
-
Case Study: ABX-1431 (a clinical MAGL inhibitor) utilizes a hexafluoroisopropyl carbamate to achieve nanomolar potency and high selectivity.
Prodrugs and Metabolically Stable Linkers
For hydrophilic drugs (e.g., amines), converting the amine into a fluorinated carbamate can:
-
Increase Lipophilicity: Fluorine increases
, enhancing membrane permeability. -
Tune Hydrolysis: A TFE-carbamate prodrug will hydrolyze faster in vivo than a standard ethyl carbamate, potentially allowing for controlled release without needing specific enzymes.
Synthetic Methodologies
Synthesizing fluorinated carbamates requires specific activation strategies due to the low nucleophilicity of fluorinated alcohols.
Method A: The Bis(pentafluorophenyl) Carbonate Route (Recommended)
This is the most robust method for research-scale synthesis. It avoids the use of phosgene gas and allows for a stepwise, controlled assembly.
-
Activation: React the fluorinated alcohol (e.g., HFIP) with bis(pentafluorophenyl) carbonate.[1]
-
Coupling: React the resulting activated carbonate with the target amine.
Method B: The Chloroformate Route
Direct reaction of an amine with a fluoroalkyl chloroformate (e.g., 2,2,2-trifluoroethyl chloroformate).
-
Pros: One step.
-
Cons: Chloroformates can be unstable; limited commercial availability for complex fluoroalkyl groups.
Figure 2: Step-wise synthesis of fluorinated carbamates using the activated carbonate method.
Experimental Protocols
Protocol 1: Synthesis of an HFIP-Carbamate Inhibitor
Objective: To synthesize 1,1,1,3,3,3-hexafluoropropan-2-yl (4-phenylpiperazin-1-yl)methanone.
Materials:
-
Bis(pentafluorophenyl) carbonate[1]
-
Triethylamine (TEA)
-
4-Phenylpiperidine
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Activation Step: To a solution of bis(pentafluorophenyl) carbonate (1.0 equiv) in anhydrous DCM (0.1 M) at 0°C, add HFIP (1.0 equiv) followed by dropwise addition of TEA (1.2 equiv).
-
Stirring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. (Formation of the intermediate can be monitored by TLC).
-
Coupling Step: Add 4-phenylpiperidine (1.0 equiv) and TEA (1.0 equiv) directly to the reaction mixture.
-
Completion: Stir at RT for 4–12 hours.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/TEA), saturated
, and brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol 2: Hydrolytic Stability Assay
Objective: To determine the half-life (
-
Preparation: Prepare a 10 mM stock solution of the fluorinated carbamate in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) or rat plasma. Incubate at 37°C.
-
Sampling: At time points
min, remove aliquots. -
Quenching: Add cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time to determine and .
Comparative Data: The "Tuning" Effect
The following table illustrates how changing the alcohol moiety affects the properties of a model carbamate inhibitor (R-NH-CO-O-R').
| Carbamate Type | Leaving Group (R') | pKa of R'OH | Hydrolytic Stability (pH 7.4) | Reactivity (Serine Hydrolase) |
| Ethyl | ~16.0 | Very High (>24h) | Inactive | |
| Trifluoroethyl (TFE) | ~12.4 | High (~12h) | Moderate / Slow | |
| Hexafluoroisopropyl (HFIP) | ~9.3 | Moderate (2-6h) | High / Covalent | |
| p-Nitrophenyl | ~7.1 | Low (<1h) | Very High (Non-specific) |
Note: Data represents general trends derived from SAR studies of MAGL inhibitors.
References
-
Discovery of Trifluoromethyl Glycol Carbam
- Context: Describes the optimization of leaving groups for CNS-penetrant covalent inhibitors.
-
Source:
-
Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors.
- Context: Detailed SAR on the HFIP group and its role in selectivity and potency.
-
Source:
-
Metabolic Stability of Fluorin
- Context: A physical organic chemistry perspective on how fluorine blocks metabolism.
-
Source:
-
eFluorination for the Rapid Synthesis of Carbamoyl Fluorides.
-
Context: Modern electrochemical methods for accessing fluorinated carbamate precursors.[5]
-
Source:
-
-
Acidity-Basicity D
- Context: Source for pKa values of HFIP and TFE, critical for mechanistic understanding.
-
Source:
Sources
- 1. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability & Toxicological Liabilities of the Trifluoroethyl Carbamate Moiety
Technical Guide for Medicinal Chemists & DMPK Scientists
Executive Summary
The 2,2,2-trifluoroethyl (TFE) carbamate moiety represents a high-stakes structural motif in medicinal chemistry. While often employed as a bioisostere to modulate lipophilicity and block oxidative metabolism at the
This guide analyzes the "Fluorine Paradox" inherent to this moiety: the same electron-withdrawing effects that confer resistance to Cytochrome P450 (CYP) oxidation render the carbonyl carbon highly electrophilic, increasing susceptibility to hydrolytic cleavage by carboxylesterases. Furthermore, the release of free 2,2,2-trifluoroethanol carries specific toxicological risks (bone marrow/testicular toxicity) mediated by alcohol dehydrogenase and CYP2E1.
Part 1: Mechanistic Basis of Stability
The Fluorine Effect: Electronic Push-Pull
The metabolic fate of the TFE carbamate is dictated by the strong electronegativity of the trifluoromethyl (
-
Oxidative Resistance (The Shield): In non-fluorinated ethyl carbamates, the methylene (
) group is a "soft spot" for CYP450-mediated hydroxylation (H-abstraction). The group in the TFE moiety pulls electron density away from the adjacent C-H bonds, significantly increasing the Bond Dissociation Energy (BDE) of the C-H bonds. This effectively "deactivates" the position against the radical abstraction mechanism utilized by CYP isoforms (e.g., CYP3A4). -
Hydrolytic Vulnerability (The Sword): Conversely, this same electron withdrawal reduces electron density at the carbonyl carbon (
). This increases the electrophilicity of the carbonyl, lowering the activation energy for nucleophilic attack by water (chemical hydrolysis) or the catalytic serine of carboxylesterases (enzymatic hydrolysis).
Structural Comparison
| Feature | Ethyl Carbamate ( | TFE Carbamate ( |
| C-H BDE ( | ~96 kcal/mol (Vulnerable) | >105 kcal/mol (Resistant) |
| Carbonyl Electrophilicity | Moderate | High |
| Lipophilicity (LogP) | Baseline | Increased (+0.5 to +1.0 |
| Leaving Group pKa | Ethanol (pKa ~16) | Trifluoroethanol (pKa ~12.4) |
| Primary Metabolic Risk | CYP Oxidation (Dealkylation) | Esterase Hydrolysis |
Part 2: Metabolic Pathways & Toxicological Liabilities
The stability of the TFE carbamate cannot be evaluated in isolation; the toxicity of its potential metabolites must be factored into the risk assessment.
The Hydrolysis-Toxicity Axis
If the TFE carbamate is cleaved (Pathway B in the diagram below), it releases 2,2,2-trifluoroethanol (TFE). Unlike ethanol, TFE is not a benign byproduct.
-
Release: Esterases cleave the carbamate.
-
Oxidation: TFE is oxidized by CYP2E1 or ADH to Trifluoroacetaldehyde (TFAld) .
-
Toxicity: TFAld is reactive and can form adducts with proteins. It is further oxidized to Trifluoroacetic Acid (TFAA) .[1][2] This pathway is associated with hematological toxicity (leukopenia) and testicular damage in preclinical species.
Visualization of Metabolic Fate
Figure 1: The metabolic bifurcation of TFE carbamates. Note the blockade of direct CYP oxidation vs. the risk of hydrolytic release of toxic TFE.
Part 3: Experimental Protocols for Stability Assessment
To validate the stability of a TFE-containing lead, a tiered assay approach is required. Standard microsomal assays often yield false positives for stability because they lack the high esterase activity found in plasma or specific cytosolic fractions.
Protocol A: Plasma Stability (Hydrolytic Liability)
Rationale: Plasma contains abundant esterases (e.g., butyrylcholinesterase) that can rapidly cleave electron-deficient carbamates.
-
Preparation: Spike test compound (1 µM final) into pooled plasma (Human, Rat, Dog) pre-warmed to 37°C.
-
Incubation: Incubate in a shaking water bath.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Critical Step: Do not use acidified methanol for quenching if analyzing for the TFE leaving group, as it is volatile.
-
-
Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. Calculate
.
Protocol B: Microsomal Stability (Oxidative Liability)
Rationale: To confirm that the CF3 group is effectively blocking oxidative metabolism.
-
System: Liver Microsomes (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Control: Include a condition without NADPH.
-
Interpretation: If degradation occurs without NADPH, the mechanism is hydrolytic (microsomal esterases), not oxidative.
-
Interpretation: If degradation occurs only with NADPH, the CF3 blockade has failed (rare, implies remote metabolism).
-
Protocol C: GSH Trapping (Reactive Metabolite Check)
Rationale: The electrophilic carbonyl can potentially carbamoylate nucleophilic residues (cysteine).
-
Incubation: Test compound (10 µM) + Glutathione (GSH, 5 mM) in buffer (pH 7.4).
-
Time: 4 hours at 37°C.
-
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
-
Result: Observation of [M+GSH-TFE]+ indicates the carbamate is acting as an acylating agent (toxicity risk).
Part 4: Strategic Design & Optimization
If your TFE carbamate shows hydrolytic instability, do not abandon the moiety immediately. Use Steric Shielding to modulate the reactivity.
Steric Modulation Workflow
The rate of hydrolysis is governed by the accessibility of the carbonyl carbon.
-
Strategy: Introduce steric bulk on the Nitrogen atom or the
-carbon of the R-group attached to the nitrogen. -
Example:
-
Unstable:
(Primary carbamate) -
Stable:
(Secondary/Tertiary carbamate) or .
-
Decision Matrix Logic
Figure 2: Optimization workflow for TFE carbamates. Prioritize plasma stability screening early to detect hydrolytic liabilities.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Halpert, J., & Neal, R. A. (1981). Metabolism of 2,2,2-trifluoroethanol by rat liver microsomes. Biochemical Pharmacology, 30(16), 2358-2361. (Establishes the oxidation pathway of the leaving group). Link
-
Wester, M. R., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4.[3] Journal of Pharmacology and Experimental Therapeutics. (Context on metabolic intermediates). Link
-
Tseng, C. C., et al. (2019).[4] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[4][5] Journal of Medicinal Chemistry, 62(10), 5049-5062.[4][5] Link[5]
Sources
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- 2. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate from 4-aminobiphenyl
Part 1: Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate (also known as 2,2,2-trifluoroethyl (biphenyl-4-yl)carbamate). This compound represents a critical class of fluorinated carbamates often utilized in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability compared to their non-fluorinated ethyl analogs.
The protocol utilizes 4-aminobiphenyl and 2,2,2-trifluoroethyl chloroformate under basic conditions.
⚠️ CRITICAL SAFETY WARNING: CARCINOGEN HAZARD
4-Aminobiphenyl (CAS 92-67-1) is a Group 1 Carcinogen (IARC) and a known human bladder carcinogen.[1] It is readily absorbed through the skin and respiratory tract.
-
Containment: All weighing and reactions must be performed inside a certified chemical fume hood or a glovebox.
-
PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and safety goggles are mandatory.
-
Decontamination: All surfaces and glassware in contact with the amine must be decontaminated using an oxidative cleaning solution (e.g., bleach/surfactant mix) before standard washing.
Part 2: Reaction Mechanism & Logic
The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the 4-aminobiphenyl attacks the carbonyl carbon of the chloroformate. The base (Pyridine) serves a dual purpose: it acts as a proton scavenger to neutralize the HCl by-product and can act as a nucleophilic catalyst to form an acyl-pyridinium intermediate, accelerating the reaction.
Reaction Scheme Visualization
Caption: Mechanistic flow of the carbamate formation showing nucleophilic attack and base-mediated elimination.
Part 3: Materials & Equipment
| Reagent | CAS No.[2][3][4] | Eq.[5][6][7][8] | Role | Notes |
| 4-Aminobiphenyl | 92-67-1 | 1.0 | Substrate | High Toxicity. Handle with extreme care.[2][3][4] |
| 2,2,2-Trifluoroethyl chloroformate | 999-55-3 | 1.2 | Electrophile | Moisture sensitive. lachrymator. |
| Pyridine | 110-86-1 | 1.5 | Base | Dry/Anhydrous. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous (distilled over CaH2 or from solvent system). |
| 1M HCl (aq) | - | Wash | Workup | Removes excess pyridine/amine. |
Equipment:
-
Flame-dried 100 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Addition funnel or syringe pump.
-
Inert gas line (Nitrogen or Argon).
-
Rotary evaporator with a dedicated trap for toxic waste.
Part 4: Experimental Protocol
Preparation (0:00 - 0:30)
-
Setup: Flame-dry a 100 mL RBF and cool under a stream of Nitrogen.
-
Dissolution: Charge the flask with 4-aminobiphenyl (1.69 g, 10.0 mmol) . Add Dichloromethane (DCM, 40 mL) . Stir until fully dissolved.
-
Expert Note: DCM is chosen for its high solubility of the aromatic amine and ease of removal.
-
-
Base Addition: Add Pyridine (1.21 mL, 15.0 mmol) to the solution.
-
Cooling: Submerge the flask in an ice/water bath to reach an internal temperature of 0°C .
-
Causality: The reaction with chloroformates is exothermic. Cooling prevents side reactions (such as bis-acylation) and controls the release of HCl heat.
-
Reaction (0:30 - 4:00)
-
Reagent Addition: Add 2,2,2-trifluoroethyl chloroformate (1.95 g, 12.0 mmol) dropwise over 15 minutes.
-
Visual Cue: A white precipitate (Pyridine Hydrochloride) may begin to form.
-
-
Warming: Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) .
-
Monitoring: Stir for 3–4 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).
-
Target Rf: Product will be less polar than the starting amine but distinct from the baseline.
-
Stain: UV active; can also use PMA or Iodine stain.
-
Workup & Purification (4:00 - End)
-
Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 30 mL) .
-
Why? This converts unreacted pyridine and any potentially unreacted 4-aminobiphenyl into water-soluble hydrochloride salts, removing the carcinogen from the organic phase.
-
-
Neutralization: Wash with saturated NaHCO3 (1 x 30 mL) and then Brine (1 x 30 mL) .
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: The crude solid is usually pure enough ( >95%). If necessary, recrystallize from Hexanes/EtOAc or Ethanol .
Workflow Logic Diagram
Caption: Step-by-step decision tree for the synthesis and purification workflow.
Part 5: Characterization & Expected Data
Successful synthesis is confirmed by the following spectral features. The trifluoroethyl group provides a distinct NMR handle.
| Technique | Expected Signal / Feature | Interpretation |
| 1H NMR (CDCl3) | δ 7.60 - 7.30 (m, 9H) | Aromatic protons (Biphenyl system). |
| δ 6.80 (br s, 1H) | Carbamate N-H proton (exchangeable). | |
| δ 4.55 (q, J = 8.5 Hz, 2H) | Methylene protons (-CH2-CF3). Quartet due to coupling with Fluorine. | |
| 19F NMR | δ -74.0 ppm (t) | Trifluoromethyl group (coupled to CH2). |
| IR Spectroscopy | ~1730 cm⁻¹ | Strong C=O stretch (Carbamate). |
| ~3300 cm⁻¹ | N-H stretch. | |
| HRMS (ESI) | [M+H]+ or [M+Na]+ | Confirm molecular weight (Calc MW: ~295.26). |
Part 6: Troubleshooting & Optimization
-
Low Yield:
-
Cause: Moisture in the solvent reacting with the chloroformate.
-
Solution: Ensure DCM is anhydrous. Increase chloroformate equivalents to 1.5.
-
-
Starting Material Persists:
-
Cause: Pyridine hydrochloride coating the amine or low reactivity.
-
Solution: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the chloroformate.
-
-
Oily Product:
-
Cause: Residual solvent or impurities.[9]
-
Solution: Triturate with cold pentane or hexanes to induce crystallization.
-
Part 7: References
-
National Institute for Occupational Safety and Health (NIOSH). "4-Aminodiphenyl." CDC - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Organic Chemistry Portal. "Synthesis of Carbamates." General synthetic methods and recent literature. [Link]
-
PubChem. "4-Aminobiphenyl | C12H11N | CID 7102." National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). "4-Aminobiphenyl; TEACH Chemical Summary." [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Application Note: Precision Synthesis of Trifluoroethyl Carbamates via Curtius Rearrangement
Executive Summary
The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability and membrane permeability. The 2,2,2-trifluoroethyl carbamate moiety is a privileged pharmacophore, serving as a bioisostere for standard carbamates and amides while modulating lipophilicity (
This Application Note provides a rigorous, field-validated protocol for synthesizing trifluoroethyl carbamates via the Curtius Rearrangement . Unlike standard alcohols, 2,2,2-trifluoroethanol (TFE) is significantly less nucleophilic (
Strategic Importance & Mechanism
Why Trifluoroethyl Carbamates?
-
Metabolic Stability: The
group blocks potential oxidative metabolism at the ethyl position. -
Electronic Modulation: The electron-withdrawing nature of the trifluoroethyl group reduces the electron density on the carbamate nitrogen, potentially altering hydrogen bond donor capability and binding affinity.
-
Lipophilicity: Fluorination typically increases lipophilicity, aiding in blood-brain barrier (BBB) penetration.
Mechanistic Pathway
The reaction proceeds through the formation of an acyl azide, which undergoes thermal decomposition to an isocyanate.[1][2][3] The critical step in this specific protocol is the interception of the electrophilic isocyanate by the weakly nucleophilic TFE.
Figure 1: Mechanistic pathway of the Curtius rearrangement highlighting the critical TFE trapping step.
Safety Protocols (Critical)
WARNING: This protocol involves azides and isocyanates.[3][4][5][6] Strict adherence to safety standards is mandatory.
-
Explosion Hazard: While Diphenylphosphoryl azide (DPPA) is more stable than sodium azide, acyl azides are potentially explosive. Never concentrate acyl azide intermediates to dryness. Process them in solution.
-
Pressure Release: The rearrangement releases
gas. Reactions must be performed in a vessel connected to an inert gas line (bubbler) to allow venting. Do not seal the vessel. -
Toxicity: Isocyanates are sensitizers and toxic. TFE is toxic and volatile. All operations must occur in a functioning fume hood.[5]
Experimental Protocols
Method A: DPPA One-Pot Protocol (Preferred)
This method is operationally simple and avoids the isolation of the acyl azide. It is ideal for small to medium-scale discovery chemistry (mg to gram scale).
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)[4]
-
Diphenylphosphoryl azide (DPPA) (1.1 - 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)
-
2,2,2-Trifluoroethanol (TFE) (2.0 - 5.0 equiv)
-
Solvent: Anhydrous Toluene (0.1 - 0.2 M concentration)
Step-by-Step Workflow:
-
Activation:
-
Charge an oven-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and Anhydrous Toluene .
-
Add Base (TEA or DIPEA, 1.2 equiv) under
atmosphere. -
Add DPPA (1.1 equiv) dropwise at room temperature (RT).[4]
-
Insight: Stir at RT for 30–60 minutes. This allows the formation of the acyl azide.[1][3][4][6][7][8] Monitor by LCMS (look for mass of Acid + 25 Da, corresponding to
vs , though acyl azides often decompose on LCMS; disappearance of acid is the key).
-
-
Rearrangement & Trapping:
-
Add TFE (3.0 equiv). Note: TFE is less nucleophilic, so an excess is crucial.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to 80–90 °C (or reflux).
-
Observation: Evolution of
gas indicates the rearrangement is proceeding.[8] -
Stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the acyl azide/isocyanate and formation of the carbamate.
-
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
1N HCl (to remove base and amine byproducts).
-
Saturated
(to remove unreacted acid/DPPA byproducts). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically Hexanes/EtOAc). Trifluoroethyl carbamates are often less polar than the corresponding amides.
-
Method B: Mixed Anhydride Protocol (Scale-Up Alternative)
For larger scales where DPPA cost or phosphorus byproducts are a concern.
-
Acyl Azide Formation:
-
Dissolve Acid in Acetone/Water. Treat with Ethyl Chloroformate and TEA at 0°C to form the mixed anhydride.
-
Add
(aq. solution) at 0°C. Stir 1h. -
Critical: Extract the Acyl Azide into Toluene. Dry the Toluene layer thoroughly (MgSO4). Water is the enemy.
-
-
Rearrangement:
-
Heat the Toluene solution of Acyl Azide to 80°C.
-
Once
evolution slows, add TFE (2–3 equiv) and catalytic Dibutyltin Dilaurate (DBTL) (1-5 mol%). -
Insight: The tin catalyst activates the isocyanate, compensating for TFE's low nucleophilicity.
-
Optimization & Troubleshooting
Solvent & Additive Effects
The choice of solvent and additives strongly influences the reaction rate and suppression of urea byproducts (formed by moisture reacting with isocyanate).[4]
| Parameter | Recommendation | Rationale |
| Solvent | Toluene (Preferred) | High boiling point allows thermal rearrangement; non-polar nature destabilizes ionic intermediates, favoring concerted mechanism. |
| Alternative Solvent | THF or 1,4-Dioxane | Use if substrate solubility is poor in Toluene. Requires reflux (66°C for THF) which may be slow for some substrates. |
| Nucleophile (TFE) | Excess (3-5 equiv) | Compensates for low nucleophilicity ( |
| Catalyst | DBTL or Zn(OTf)2 | Optional Lewis acids can accelerate the attack of TFE on the isocyanate if the reaction stalls. |
| Base | TEA or DIPEA | Neutralizes DPPA byproducts. Avoid pyridine (can cause racemization or side reactions). |
Troubleshooting Guide
-
Problem: Low Yield / Urea Formation
-
Cause: Moisture in the system. The isocyanate reacts with water to form an amine, which reacts with remaining isocyanate to form a symmetric urea.[4]
-
Solution: Use strictly anhydrous toluene (distilled or molecular sieves). Dry the carboxylic acid azeotropically with toluene before reaction. Increase TFE equivalents.
-
-
Problem: Incomplete Conversion
-
Cause: Temperature too low for rearrangement or TFE too sluggish.
-
Solution: Increase temperature to 100-110°C. Add a Lewis Acid catalyst (e.g., Titanium isopropoxide or DBTL).
-
-
Problem: "Stuck" at Isocyanate
-
Cause: TFE is not reacting with the isocyanate.
-
Solution: Add a catalytic amount of base (e.g., DMAP, 10 mol%) or switch to Method B with DBTL catalyst.
-
Decision Matrix: Selecting the Right Protocol
Figure 2: Decision matrix for selecting the appropriate synthesis method based on scale and constraints.
References
-
Ghosh, A. K., & Brindisi, M. (2015).[9] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[9] Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4][10][11] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Mallakpour, S. E., & Butler, G. B. (2008). Curtius Rearrangement of Carboxylic Acids.[1][2][3][4][6][10][12] Organic Syntheses, 86, 113-120.[2] Link
-
Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Almac Sciences Application Notes. Link
-
TCI Chemicals. (2025). Synthesis of a Carbamate Using DPPA. TCI Practical Examples. Link
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for the Synthesis of 4-Phenylphenyl Carbamate
Abstract
The synthesis of carbamates is a cornerstone reaction in medicinal chemistry and materials science. The specific carbamate moiety, 4-phenylphenyl carbamate, serves as a crucial intermediate in the development of various functional molecules. The reaction between a phenol and an isocyanate is a primary route to this class of compounds, where the choice of solvent is not merely a matter of medium but a critical parameter dictating reaction efficiency, yield, and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for the synthesis of 4-phenylphenyl carbamate derivatives. We delve into the underlying reaction mechanism, offer a comparative analysis of suitable solvents, and provide a detailed, field-proven protocol, emphasizing safety and reproducibility.
Introduction: The Critical Role of the Reaction Environment
Carbamates are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a key structural motif in numerous pharmaceuticals and agrochemicals. The synthesis of O-aryl carbamates, such as 4-phenylphenyl carbamate, is typically achieved through the nucleophilic addition of a phenol to an isocyanate. While the stoichiometry appears straightforward, the reality is that the highly reactive nature of the isocyanate functional group makes the reaction susceptible to a variety of competing side reactions.
The solvent is the single most influential factor in controlling this reactivity. An optimal solvent must not only solubilize the reactants but also stabilize the transition state, minimize side reactions, and facilitate product isolation. A suboptimal choice can lead to low yields, the formation of difficult-to-remove impurities (such as ureas from trace water), or even complete reaction failure. This guide provides the expertise-driven rationale for making an informed solvent choice, transforming the synthesis from a trial-and-error process into a predictable and optimized workflow.
Reaction Mechanism: Phenol-Isocyanate Addition
The formation of a 4-phenylphenyl carbamate derivative proceeds via the nucleophilic attack of the hydroxyl oxygen of 4-phenylphenol (also known as 4-hydroxybiphenyl) on the highly electrophilic carbonyl carbon of an isocyanate. The lone pair of electrons on the phenolic oxygen initiates the attack, leading to the formation of a tetrahedral intermediate which then rearranges to the stable carbamate product.
The efficiency of this mechanism is heavily influenced by the solvent's ability to facilitate this nucleophilic attack without participating in the reaction itself. Aprotic solvents are generally preferred as protic solvents (e.g., alcohols, water) can act as competing nucleophiles, reacting with the isocyanate to form undesired byproducts.
Caption: Nucleophilic addition of 4-phenylphenol to an isocyanate.
Guiding Principles for Solvent Selection
The ideal solvent for carbamate synthesis should possess the following characteristics:
-
Inertness: The solvent must not react with the isocyanate. This is the most critical factor and immediately excludes most protic solvents like water and alcohols.
-
Solubilizing Power: Both 4-phenylphenol and the isocyanate reagent must be fully soluble to ensure a homogeneous reaction mixture and favorable kinetics.
-
Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective thermal control, and should also permit easy removal during product work-up.
-
Aprotic Nature: To prevent side reactions, aprotic solvents are strongly preferred. Trace amounts of water in the solvent can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine. This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct.
Comparative Analysis of Recommended Solvents
The choice of solvent directly impacts reaction outcomes. Below is a comparative analysis of commonly employed solvents for carbamate synthesis, grounded in both theoretical principles and practical laboratory experience.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Causality & Field Insights |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solubility for many organics; volatile for easy removal; relatively inert. | DCM is a workhorse solvent for room temperature reactions. Its volatility simplifies purification, but care must be taken to ensure the reaction vessel is well-sealed to prevent solvent loss.[1][2] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose ether solvent; dissolves a wide range of reactants. | THF is an excellent choice, but it must be rigorously dried before use, as it is hygroscopic and can contain peroxide inhibitors that may affect sensitive reactions. Anhydrous THF is commercially available or can be prepared by distillation from sodium/benzophenone.[3] |
| Acetonitrile (ACN) | 82 | 37.5 | Polar aprotic nature can accelerate reactions; good solvent for polar starting materials. | The high polarity of ACN can stabilize charged intermediates, potentially increasing the reaction rate. It is an excellent choice when reactant solubility is a challenge in less polar solvents.[1] |
| Toluene | 111 | 2.4 | Allows for higher reaction temperatures; low polarity can prevent certain side reactions. | Toluene is the solvent of choice when thermal energy is required to drive the reaction to completion, especially with less reactive phenols or isocyanates. Its low polarity also minimizes the solubility of any urea byproducts formed from trace water, sometimes causing them to precipitate for easy filtration.[4] |
| Dimethylformamide (DMF) | 153 | 36.7 | High boiling point; excellent solvating power for a broad range of substrates. | DMF is useful for particularly stubborn reactions with poorly soluble starting materials. However, its high boiling point makes it difficult to remove, often requiring high-vacuum distillation. It is also highly hygroscopic and must be anhydrous.[5] |
Experimental Protocol: Synthesis of N-Methyl-4-phenylphenyl carbamate
This protocol provides a self-validating system for the synthesis of a representative 4-phenylphenyl carbamate derivative. The steps are designed to maximize yield and purity through careful control of the reaction environment.
5.1. Reagents and Materials
-
4-Phenylphenol (4-hydroxybiphenyl)
-
Methyl isocyanate (or other desired isocyanate)
-
Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a basic catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
5.2. Safety Precautions
-
Isocyanate Hazard: Isocyanates are highly toxic, volatile, and potent respiratory and skin sensitizers.[6][7] All manipulations must be performed in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] For handling volatile isocyanates, a respirator may be necessary.[7]
-
Quenching: Unreacted isocyanates should be quenched carefully with a solution of isopropanol or a dilute ammonia solution in a separate flask before disposal.
5.3. Step-by-Step Methodology
-
System Preparation: Assemble a clean, dry, round-bottom flask with a magnetic stir bar under a nitrogen atmosphere. Ensure all glassware is oven-dried to remove any trace moisture.
-
Reactant Dissolution: To the flask, add 4-phenylphenol (1.0 eq). Dissolve it completely in the chosen anhydrous solvent (e.g., DCM, approx. 0.1-0.2 M concentration).
-
Temperature Control: If the reaction is to be run at a specific temperature, cool the flask in an ice-water bath (0 °C) or heat it using an oil bath. For many simple isocyanates, starting at 0 °C is recommended to control the initial exotherm.
-
Isocyanate Addition: Add the methyl isocyanate (1.05-1.1 eq) to a dropping funnel and add it dropwise to the stirred solution of 4-phenylphenol over 15-20 minutes. A slight excess of the isocyanate ensures full conversion of the phenol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-phenylphenol starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol and stirring for 15 minutes.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-phenylphenyl carbamate derivative.
-
5.4. Experimental Workflow Diagram
Caption: A generalized workflow for 4-phenylphenyl carbamate synthesis.
Conclusion
The successful synthesis of 4-phenylphenyl carbamate is fundamentally dependent on the strategic selection of the reaction solvent. By understanding the reaction mechanism and the properties of different aprotic solvents, researchers can effectively control reactivity, minimize byproduct formation, and optimize product yield. Dichloromethane and tetrahydrofuran serve as excellent starting points for general-purpose synthesis, while toluene and acetonitrile offer advantages for reactions requiring higher temperatures or enhanced polarity, respectively. Adherence to rigorous anhydrous techniques and strict safety protocols, particularly when handling isocyanates, is paramount for achieving reproducible, high-purity results in a safe and efficient manner.
References
-
Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
-
ACS Catalysis. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
-
SafetyNow ILT. Isocyanate Exposure, Reaction and Protection – Quick Tips.
-
Google Patents. Method of obtaining phenyl carbamates (EP1939172A2).
-
Health and Safety Executive for Northern Ireland. Isocyanates.
-
SafeWork NSW. Isocyanates technical fact sheet.
-
Google Patents. Production of phenyl carbamates (WO1984001380A1).
-
National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry.
-
Google Patents. Method for making carbamates, ureas and isocyanates (EP2362867A2).
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.
-
National Center for Biotechnology Information. Continuous Synthesis of Carbamates from CO2 and Amines.
-
ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines.
-
Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.
-
National Center for Biotechnology Information. 4-Nitrophenyl N-phenylcarbamate.
-
BenchChem. Synthesis routes of 4-Nitrophenyl carbamate.
-
BenchChem. optimizing reaction conditions for carbamate formation.
-
Google Patents. A process for the preparation of phenylcarbamates (EP1991524A1).
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
Sources
- 1. EP1939172A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
- 2. EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 7. ilt.safetynow.com [ilt.safetynow.com]
- 8. lakeland.com [lakeland.com]
- 9. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
Application Note: A Protocol for the Purification of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate by Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate via recrystallization. The methodology is grounded in the principles of solvent selection based on solute polarity and the temperature-dependent solubility of the compound. This guide offers a step-by-step procedure, a troubleshooting guide for common issues, and a discussion of the scientific rationale behind the protocol design to ensure a high-purity crystalline product.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5][6] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the controlled precipitation of the pure compound as the solution cools, leaving impurities behind in the mother liquor.[2]
The target molecule, 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate, possesses distinct structural motifs that dictate its solubility. The large, nonpolar biphenyl moiety suggests good solubility in nonpolar organic solvents.[7][8] Conversely, the carbamate functional group, with its capacity for hydrogen bonding, and the polar trifluoroethyl group introduce a degree of polarity. This dual nature suggests that a single solvent may not be ideal, making a mixed-solvent system a prime candidate for achieving the desired solubility profile for effective recrystallization.
Solvent System Selection: A Polarity-Based Approach
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol.[1] Based on the structure of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate, a mixed-solvent system of ethanol and water is proposed.
-
Ethanol ("Good" Solvent): Ethanol is a polar protic solvent that is expected to dissolve the target compound at elevated temperatures due to its ability to interact with the polar carbamate and trifluoroethyl groups.
-
Water ("Anti-Solvent" or "Poor" Solvent): Water is a highly polar solvent in which the nonpolar biphenyl group will have very low solubility.[7][8] It will act as an anti-solvent, reducing the solubility of the compound as it is added to the ethanol solution, thus inducing crystallization upon cooling.
The use of a miscible solvent pair like ethanol and water provides a finely tunable system to achieve the optimal conditions for crystal growth.[5]
Experimental Protocol
Materials and Equipment
-
Crude 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (two sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring. Add ethanol in small portions until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.[1]
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is essential to remove any particulate matter that could interfere with crystal formation.
-
-
Induction of Crystallization:
-
To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again. Rationale: This ensures that the crystallization process begins from a saturated solution, promoting the formation of well-defined crystals.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water mother liquor.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities. Rationale: Using ice-cold solvent for washing minimizes the loss of the desired product due to dissolution.[1]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Buchner funnel for several minutes.
-
Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Visualization of the Recrystallization Workflow
Figure 1. Workflow for the recrystallization of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[9] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid to induce nucleation. Add a seed crystal of the pure compound if available.[1][9] | |
| Oiling out (formation of a liquid layer instead of solid crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol) to lower the saturation point, and allow it to cool more slowly.[9][10][11] |
| The compound is highly impure. | Consider a preliminary purification step like column chromatography before recrystallization. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[9] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration. | |
| Crystals were washed with solvent that was not cold enough. | Ensure the washing solvent is ice-cold to minimize dissolution of the product. | |
| Incomplete crystallization. | Allow sufficient time for cooling and consider extending the time in the ice bath. | |
| Colored impurities in the final product | The impurities are not effectively removed by recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a hotplate for heating.
-
Handle hot glassware with appropriate clamps or tongs.
Conclusion
This application note provides a robust and scientifically reasoned protocol for the purification of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate by recrystallization. By carefully selecting a mixed-solvent system based on the polarity of the target molecule and adhering to the detailed procedural steps, researchers can achieve a high yield of pure crystalline product. The included troubleshooting guide serves as a practical resource for overcoming common challenges encountered during the recrystallization process.
References
- De Fina, K. M., Sharp, T. L., & Acree, Jr., W. E. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile.
-
Biphenyl (1,1-biphenyl). (2022, June 30). DCCEEW. Retrieved from [Link]
-
Biphenyl. (n.d.). Wikipedia. Retrieved from [Link]
-
Biphenyl. (n.d.). Solubility of Things. Retrieved from [Link]
-
BIPHENYL. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Recrystallization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization?. (2014, June 30). ResearchGate. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Methyl N-carbamoylcarbamate. (n.d.). Solubility of Things. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]
-
Recrystallization1. (n.d.). California State University, Long Beach. Retrieved from [Link]
-
A Metal‐Free Synthesis of N‐Aryl Carbamates under Ambient Conditions. (n.d.). SciSpace. Retrieved from [Link]
-
Palladium-catalyzed synthesis of N-aryl carbamates. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Efficient and Mild Ullmann‐Type N‐Arylation of Amides, Carbamates, and Azoles in Water. (n.d.). Wiley Online Library. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recrystallization [wiredchemist.com]
- 4. praxilabs.com [praxilabs.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Biphenyl - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Trifluoroethyl Carbamate Synthesis
This technical guide details the optimization of trifluoroethyl carbamate formation (
The core challenge in this synthesis is the low nucleophilicity of 2,2,2-trifluoroethanol (TFE) (
Module 1: Reaction Pathway Selection & Optimization
Select your current synthetic route to access specific optimization protocols.
Figure 1: Strategic Reaction Landscape This diagram outlines the three primary synthetic pathways and their critical control points.
Caption: Comparative workflow of trifluoroethyl carbamate synthesis routes. Red nodes indicate kinetic bottlenecks requiring specific intervention.
Module 2: Detailed Protocols & Troubleshooting
Best for: High value amines, small scale, when yield is paramount.
The Chemistry: Trifluoroethyl chloroformate (TFECF) is highly reactive. The reaction is driven by the formation of a stable chloride salt.
Reagents: Amine (1.0 eq), TFECF (1.1–1.2 eq), Pyridine or
Q: My yield is low (<50%), but the starting amine is consumed. Where is it?
-
Diagnosis: You likely formed the isocyanate or urea side products. If the base is added before the chloroformate, or if the reaction warms up too fast, TFECF can decompose to phosgene-equivalents or induce elimination.
-
Fix:
-
Order of Addition: Dissolve Amine and Base in DCM at
. Add TFECF dropwise as a solution in DCM. -
Temperature: Keep at
for 1 hour, then warm to RT. -
Quench: Quench with
HCl to remove unreacted amine/pyridine.
-
Q: The chloroformate reagent seems inactive.
-
Diagnosis: TFECF hydrolyzes rapidly in moist air to TFE and HCl/CO2.
-
Validation: Take an NMR of your reagent.[1] If you see a triplet at
ppm (TFE) instead of the downfield shift of the chloroformate ( ppm), your reagent is dead. Distill TFECF or buy a fresh bottle.
Best for: Avoiding chloroformates, process scale-up.
The Chemistry: Amine + CDI
Q: The reaction stops at the intermediate (Acyl-Imidazole). Adding TFE does nothing.
-
Causality: The imidazole leaving group is not labile enough for TFE to displace it under neutral conditions.
-
Optimization Strategy (The "Super-Base" Trick):
-
React Amine + CDI (1.1 eq) in THF/MeCN until complete (monitor by TLC/LCMS).
-
Crucial Step: You must activate the TFE.
-
Option 1 (Strong Base): Add KOtBu (1.5 eq) and TFE (2.0 eq). The ethoxide (
) is generated in situ and attacks the intermediate instantly. -
Option 2 (Catalysis): If the molecule is base-sensitive, add DBU (1.0 eq) or Cs2CO3 and reflux.
-
Option 3 (Lewis Acid): Add Zn(OTf)2 (10 mol%) or Sc(OTf)3 to activate the carbonyl.
-
-
Best for: Converting carboxylic acids directly to carbamates.
The Chemistry: Acid
Q: I am getting the symmetric Urea (
-
Causality: TFE reacts slower than trace water. Water attacks isocyanate
Amine Attacks remaining isocyanate Urea. -
Fix:
-
Solvent: Use TFE as the co-solvent (e.g., Toluene:TFE 4:1) or neat if possible.
-
Catalyst: You must use a catalyst to accelerate the TFE attack.
-
DBTL (Dibutyltin dilaurate): 1–5 mol%. This is the industry standard.
-
Zirconium(IV) acetylacetonate: A greener alternative to tin.
-
-
Temperature: Reflux is usually required (
) to drive the TFE addition.
-
Module 3: Troubleshooting Matrix
Table 1: Common Failure Modes and Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | TFE nucleophilicity is too low. | Activate TFE: Use NaH or KOtBu (Protocol B) or add DBTL catalyst (Protocol C). |
| Urea Formation | Moisture presence; TFE reaction rate < Water reaction rate. | Dry System: Distill TFE from |
| No Reaction (CDI) | Stable Acyl-Imidazole intermediate. | Force Conditions: Add 1.5 eq KOtBu or reflux with DBU. |
| Starting Material Remains | Chloroformate hydrolyzed; Azide didn't rearrange. | Reagent Check: Verify TFECF quality. For Curtius, ensure temp > |
| Product decomposes on Silica | TFE carbamates can be acid-sensitive (rare) or stick to silica. | Neutralize: Add 1% |
Module 4: Decision Logic for Yield Improvement
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose and resolve yield issues based on the synthetic pathway.
References
-
Nucleophilicity and Solvent Effects of TFE
- Title: 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide aryl
- Source: Organic & Biomolecular Chemistry (RSC).
-
URL:[Link]
-
Bis(2,2,2-trifluoroethyl)
-
Curtius Rearrangement & Catalysis
-
One-Pot CDI Protocols
Sources
- 1. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions with Primary Alcohols and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
Troubleshooting low conversion in trifluoroethanol nucleophilic addition
Topic: Troubleshooting Low Conversion in TFE-Mediated Nucleophilic Additions Ticket ID: TFE-NA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The TFE Paradox
You are likely using 2,2,2-Trifluoroethanol (TFE) because standard solvents (THF, DCM, Toluene) failed to activate your electrophile.[1] TFE is a "magic solvent" in process chemistry due to its high ionizing power and exceptional hydrogen-bond donor (HBD) ability.
The Paradox: The same property that drives your reaction (high acidity/H-bonding) is the primary cause of low conversion. TFE activates electrophiles (carbonyls, imines, epoxides) but simultaneously deactivates basic nucleophiles via protonation or strong solvation shells.[1]
This guide diagnoses the three failure modes of TFE: Nucleophile Sequestration , Solvent Trapping (Solvolysis) , and Aggregate Formation .[1]
Diagnostic Data & Solvent Parameters
Before troubleshooting, verify if TFE is the correct thermodynamic match for your substrate.[1] TFE is distinct from ethanol; it behaves more like a weak acid than a simple alcohol.[1]
Table 1: Solvent Parameter Comparison
| Solvent | dipole ( | Application Context | |||
| Ethanol | 15.9 | 0.83 | 0.77 | 1.69 | Baseline reference. |
| TFE | 12.4 | 1.51 | 0.00 | 2.52 | Strong activation of electrophiles; deactivates amines.[1] |
| HFIP | 9.3 | 1.96 | 0.00 | 2.80 | "Nuclear option" for activation; highly acidic.[1] |
| DCM | N/A | 0.13 | 0.10 | 1.60 | Non-activating; often used as a co-solvent with TFE.[1] |
Note: The high
Troubleshooting Module: Failure Analysis
Issue A: The "Frozen" Reaction (0-10% Conversion)
Symptom: Starting material remains. No side products. Heating does not help.[1]
Root Cause: Nucleophile Protonation.
Because TFE (
-
Diagnostic Question: Is the conjugate acid of your nucleophile
? -
Solution:
-
Switch Nucleophile Class: Use "latent" nucleophiles that are non-basic.
-
Replace: Primary amines (
) -
With: Silyl amines, azides (
), or indoles.[1]
-
-
Buffer the System: If you must use an amine, add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge protons, though this is less effective in neat TFE.[1]
-
The "Cocktail" Approach: Dilute TFE with a non-polar solvent (DCM or Toluene) in a 1:4 ratio.[1] This maintains H-bond activation of the electrophile while reducing the bulk acidity that kills the nucleophile.
-
Issue B: The "Stalled" Reaction (40-60% Conversion)
Symptom: Reaction starts fast but stops halfway. Adding more reagent doesn't help.[1] Root Cause: Product Inhibition or H-Bond Aggregation. TFE forms stable aggregates (clusters) and can H-bond strongly to the product (especially if the product contains an alcohol or amine), effectively sequestering it or the active catalyst.
-
Solution:
-
Disrupt Aggregates: Increase temperature to
(if stable) to break TFE-product H-bond networks. -
Switch to HFIP: If TFE is not activating the electrophile enough to overcome the energy barrier as the reaction progresses, Hexafluoroisopropanol (HFIP) offers a higher
value (1.96 vs 1.51) and may push the reaction to completion.
-
Issue C: The "Wrong" Product (Solvolysis)
Symptom: Formation of trifluoroethyl ethers (
-
Solution:
Mechanistic Visualization
Understanding the dual role of TFE is critical. It activates the electrophile (Good) but can deactivate the nucleophile (Bad).
Figure 1: The TFE Divergence. Successful conversion requires balancing Electrophile Activation (Green path) while avoiding Nucleophile Protonation or Solvolysis (Red paths).
Standard Operating Procedure (SOP): TFE Optimization
Protocol ID: SOP-TFE-OPT-04 Objective: Maximize conversion in epoxide opening or Michael additions.
-
Preparation:
-
Dry TFE over
molecular sieves for 24h. (Water interferes with the H-bond network). -
CRITICAL: Do not use basic alumina to dry TFE; it will react.[1]
-
-
Screening Setup (0.1 mmol scale):
-
Execution:
-
Workup:
Interactive Troubleshooting Flowchart
Use this logic tree to determine your next experimental step.
Figure 2: Decision Matrix for TFE Optimization. Follow the diamond nodes to identify the corrective action.
References
-
Westermaier, M., & Mayr, H. (2008).[1][3][4] Regio- and Stereoselective Ring-Opening Reactions of Epoxides with Indoles and Pyrroles in 2,2,2-Trifluoroethanol.[1][4] Chemistry – A European Journal, 14(5), 1638–1647.[1]
- Context: Establishes TFE as a promoter for epoxide opening without Lewis acids.
-
Bégué, J.-P., Bonnet-Delpon, D., & Crousse, B. (2004).[1] Fluorinated Alcohols: A New Medium for Selective and Clean Reaction.[1] Synlett, 2004(1), 18-29.[1]
-
Shukla, P., & Berkessel, A. (2016).[1] Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis.[1] Israel Journal of Chemistry, 56(6-7), 392-402.[1]
- Context: detailed comparison of H-bond donor abilities ( ) of TFE vs HFIP.
-
Eberson, L., et al. (1999).[1] Radical Cation Reactivity in TFE/DCM Mixtures. Acta Chemica Scandinavica, 53, 584.[1]
- Context: Validates the use of TFE/DCM mixtures to modul
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. Trifluoroethanol [drugfuture.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Regio- and stereoselective ring-opening reactions of epoxides with indoles and pyrroles in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Biphenyl Isocyanate Handling & Troubleshooting
Topic: Moisture Sensitivity & Hydrolysis Management Product Class: Aromatic Isocyanates / HPLC Derivatization Reagents Audience: Senior Researchers, Process Chemists, Analytical Scientists
Introduction: The "Brick Dust" Paradox
Welcome to the technical guide for 4-biphenyl isocyanate (CAS: 92-95-5) . While this reagent is a powerful electrophile used for synthesizing ureas, carbamates, and derivatizing alcohols/amines for HPLC detection, it suffers from an aggressive sensitivity to moisture.
Unlike aliphatic isocyanates, which hydrolyze slowly, the aromatic biphenyl ring withdraws electron density from the isocyanate carbon, making it highly susceptible to nucleophilic attack by water. The result is not just a loss of titer; it is the formation of 1,3-bis(4-biphenylyl)urea , a symmetrical urea byproduct often described as "brick dust" due to its extreme insolubility in most organic solvents.
This guide provides the diagnostic tools to detect hydrolysis early and the protocols to prevent it.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reagent in the bottle has a hard white crust on the surface. Is the material underneath still usable?
Status: High Risk / Proceed with Caution Diagnosis: The "crust" is a layer of polyurea and 1,3-bis(4-biphenylyl)urea formed by reaction with atmospheric moisture. Resolution:
-
Do not shake the bottle. This will disperse the insoluble urea throughout the remaining solid.
-
Transfer in a Glovebox: Move the container to an inert atmosphere (N₂ or Ar).
-
Mechanical Separation: Gently scrape away the crust. The underlying crystalline solid (usually off-white to pale yellow) may still be active.
-
Validation: You must perform a solubility test. Dissolve a small aliquot (~10 mg) in dry THF or Dichloromethane (DCM).
-
Clear Solution: The material is active.
-
Turbid/Cloudy: Significant bulk hydrolysis has occurred. Discard the lot.
-
Q2: I see "Ghost Peaks" in my HPLC chromatogram after derivatization. What is happening?
Status: Experimental Artifact Cause: You are likely detecting the urea byproduct. Mechanism: If your sample contains trace water, the 4-biphenyl isocyanate reacts with the water faster than with hindered alcohols or amines. This creates 1,3-bis(4-biphenylyl)urea. Identification:
-
UV Profile: The urea has a strong UV absorbance (typically 250–260 nm) due to the extended conjugation of the two biphenyl systems.
-
Retention Time: Due to high lipophilicity (LogP > 5), this peak usually elutes very late on reverse-phase C18 columns.
Q3: How do I confirm hydrolysis without running an HPLC method?
Status: Rapid Diagnostic Protocol: FT-IR Spectroscopy is the gold standard for isocyanate quality control.
| Functional Group | Frequency (cm⁻¹) | Status |
| -N=C=O[1] (Isocyanate) | 2270 ± 10 | Active Reagent (Strong, sharp peak) |
| C=O (Urea Carbonyl) | 1640 ± 15 | Hydrolysis Product (Amide I band) |
| N-H (Urea Amine) | 3300 - 3400 | Hydrolysis Product (Broad stretch) |
Rule of Thumb: If the peak at 2270 cm⁻¹ is diminished and you see significant growth at 1640 cm⁻¹, the reagent is compromised.
Part 2: The Hydrolysis Cascade (Mechanism)
Understanding why the reaction fails is critical. It is not a simple 1:1 deactivation. A small amount of water triggers a cascade that consumes two equivalents of isocyanate for every one equivalent of water, generating the insoluble urea "killer" byproduct.
Figure 1: The Hydrolysis Cascade. Note that the amine generated in step 2 immediately attacks the remaining isocyanate, doubling the consumption of your reagent and creating the insoluble urea.
Part 3: Prevention & Handling Protocols
Solvent Water Limits
Aromatic isocyanates are intolerant of "wet" solvents. Standard ACS grade solvents are insufficient.
| Solvent | Max Water Content (ppm) | Drying Method |
| Tetrahydrofuran (THF) | < 50 ppm | Freshly distilled (Na/Benzophenone) or Molecular Sieves (3Å/4Å) |
| Dichloromethane (DCM) | < 50 ppm | Calcium Hydride distillation or Alumina column |
| DMF / DMSO | < 100 ppm | Store over 4Å Molecular Sieves (activated) |
Storage Protocol
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of hydrolysis if moisture ingress occurs.
-
Container: Use glass with Teflon-lined caps. Avoid cork or rubber septa, which are permeable to moisture over time.
-
Headspace: Always backfill the container with Argon or Nitrogen after use. Parafilm is not a sufficient moisture barrier for long-term storage; use electrical tape or a secondary desiccant jar.
Part 4: Remediation (Saving the Experiment)
If you suspect urea formation during your reaction (cloudiness), do not attempt to reverse it. The urea bond is extremely stable. Instead, use the solubility difference to your advantage.
Scenario: You are synthesizing a carbamate (Reaction: Isocyanate + Alcohol). Observation: The reaction mixture has turned cloudy.
The "Filtration Fix" Protocol:
-
Cool the Reaction: Lower the temperature to 0°C. 1,3-bis(4-biphenylyl)urea is highly insoluble in cold DCM, Ether, or Toluene.
-
Filter: Pass the mixture through a 0.45 µm PTFE syringe filter or a fine glass frit.
-
Retentate (Solid): This is the urea impurity. Discard.
-
Filtrate (Liquid): Contains your desired product and unreacted reagents.
-
-
Purification: Proceed to flash chromatography. The urea is so non-polar and insoluble it often stays at the baseline or crashes out on the column head (protecting your fractions).
Warning: Do not try to dissolve the precipitate by adding polar solvents (methanol/water); this will only trigger further hydrolysis of any remaining isocyanate.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-Biphenylyl isocyanate (CID 3612319). Retrieved from [Link]
- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.
-
SpectraBase. (2025).[2] 4-Biphenylyl isocyanate IR Spectrum. Retrieved from [Link]
Sources
Validation & Comparative
Comparative 1H NMR Profiling: Fluorinated vs. Non-Fluorinated Biphenyl Carbamates
Executive Summary & Strategic Rationale
In drug discovery, the 2,2,2-trifluoroethyl group is a critical bioisostere for the standard ethyl group. It is frequently employed to block metabolic oxidation at the methylene position and modulate lipophilicity (
This guide provides a comparative technical analysis of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate against its non-fluorinated analog, ethyl N-(4-phenylphenyl)carbamate . We focus on the diagnostic
Key Differentiators
| Feature | Target: Trifluoroethyl Analog | Control: Ethyl Analog |
| Methylene ( | Downfield ( | Upfield ( |
| Coupling Pattern | Quartet ( | Quartet ( |
| Methyl Signal | Absent | Triplet ( |
| Electronic Effect | Strong electron-withdrawing (acidifies NH) | Weak electron-donating |
Experimental Protocol
To ensure reproducibility, the following protocol utilizes DMSO-d6 as the primary solvent. While
Synthesis & Sample Preparation Workflow
The synthesis typically involves the reaction of 4-aminobiphenyl with 2,2,2-trifluoroethyl chloroformate or the activation of the amine with carbonyldiimidazole (CDI) followed by trifluoroethanol.
Figure 1: Optimized workflow from synthesis to characterization. Note the acidic quench to remove unreacted amine starting material.
Acquisition Parameters[1]
-
Instrument: 400 MHz (minimum) to resolve aromatic multiplets.
-
Solvent: DMSO-d6 (99.9% D).
-
Temperature: 298 K.
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (d1):
2.0 seconds (essential for accurate integration of the aromatic protons vs. the carbamate NH).
Comparative Spectral Analysis
The following data compares the target molecule with its non-fluorinated ethyl counterpart.
Chemical Shift Data Table (in DMSO-d6)
| Position | Proton Type | Target: Trifluoroethyl Analog ( | Control: Ethyl Analog ( | Multiplicity & Coupling ( |
| 1 | Carbamate NH | 10.1 - 10.3 | 9.6 - 9.8 | Broad Singlet ( |
| 2 | Biphenyl Aromatic | 7.60 - 7.68 | 7.55 - 7.65 | Multiplet / Doublets ( |
| 3 | Biphenyl Aromatic | 7.40 - 7.55 | 7.35 - 7.50 | Multiplet ( |
| 4 | Biphenyl Aromatic | 7.30 - 7.38 | 7.25 - 7.35 | Triplet ( |
| 5 | Linker Methylene ( | 4.75 - 4.85 | 4.10 - 4.20 | Target: Quartet ( |
| 6 | Terminal Methyl ( | ABSENT | 1.20 - 1.25 | Triplet ( |
Detailed Mechanistic Insight
The Diagnostic Methylene Quartet
The most critical feature of the target spectrum is the signal for the methylene protons adjacent to the
-
Deshielding Effect: The electronegative fluorine atoms pull electron density through the
-bond framework. This causes the methylene signal to shift downfield by approximately 0.6 - 0.7 ppm compared to the ethyl analog [1]. -
Heteronuclear Coupling (
): Unlike the ethyl group, where the methylene splits into a quartet due to three neighboring protons ( rule), the trifluoroethyl methylene splits into a quartet due to three neighboring fluorine atoms ( ).-
Ethyl Analog:
Hz. -
Trifluoroethyl Target:
Hz [2]. -
Observation: The quartet in the fluorinated compound will appear slightly wider (larger coupling constant) and significantly further downfield.
-
The Acidic Carbamate NH
The
Validation Logic & Troubleshooting
Use the following logic gate to validate your product and rule out common synthesis errors (e.g., hydrolysis to free amine or contamination with starting alcohol).
Figure 2: Spectral interpretation logic tree for rapid product validation.
Common Impurities[2][3]
-
Residual 2,2,2-Trifluoroethanol: Look for a quartet at
ppm (in DMSO) or ppm (in ) [4]. -
4-Aminobiphenyl (Starting Material): Look for a broad singlet (NH2) around
ppm and upfield shift of aromatic protons ortho to the nitrogen ( ppm).
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[2][3] Chem.1997 , 62, 7512–7515. Link
-
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Reference for
coupling constants in trifluoroethyl groups). Link -
Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[2] Link
Sources
Safety Operating Guide
Operational Guide: Disposal of 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate
Part 1: Executive Directive (The "Why" and "What")
As scientists, our responsibility extends beyond the data we generate to the waste we leave behind. You are handling 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate . This is not generic organic waste.
This compound possesses two critical structural features that dictate its disposal pathway:
-
The Trifluoroethyl Group: Upon standard combustion, this moiety generates Hydrogen Fluoride (HF) gas. If sent to a standard medical waste incinerator lacking acid gas scrubbers, this will corrode the facility's infrastructure and release toxic emissions.
-
The N-Aryl Carbamate Core: While less acutely toxic than N-methyl carbamates, this scaffold is bioactive and lipophilic (due to the biphenyl group), posing persistence risks in aquatic environments if leached.
Immediate Action Rule: All waste streams containing this compound must be segregated as HALOGENATED HAZARDOUS WASTE . Under no circumstances shall this material be disposed of down the drain or in general trash.
Part 2: Chemical Profile & Hazard Assessment
Before executing the protocol, understand the specific hazards driving these decisions.
| Feature | Chemical Logic | Operational Hazard | Risk Mitigation |
| Fluorination | C-F bonds are thermodynamically stable. | Incomplete combustion forms HF and fluorinated dioxins. | MUST be incinerated at >1100°C with alkaline scrubbing. |
| Carbamate Linkage | Hydrolytically stable at neutral pH; mimics peptide bonds. | Potential cholinesterase inhibition (biological target). | Treat as TOXIC . Double-glove (Nitrile) during handling. |
| Biphenyl Moiety | High lipophilicity (LogP > 3). | Bioaccumulation potential; adheres to plastics. | Rinse containers 3x with organic solvent (Acetone/EtOAc) before disposal. |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Scenario: Expired reagent, synthesis failure, or solid scrapings.
-
Primary Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred for fluorinated solids to prevent breakage risks.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Halogenated."
-
-
Secondary Containment: Place the HDPE jar inside a clear, sealable secondary bag to prevent contamination of the waste storage area.
B. Liquid Waste (Mother Liquors/Solutions)
Scenario: Reaction mixtures in DCM, DMSO, or Methanol.
-
Segregation: Pour into the HALOGENATED SOLVENT carboy.
-
Crucial: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the trifluoroethyl group reclassifies the entire mixture as halogenated waste.
-
-
Compatibility Check: Ensure the waste stream does not contain strong acids or oxidizers, which could prematurely degrade the carbamate and release HF in the container.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
C. Contaminated Debris (Consumables)
Scenario: Syringes, gloves, weighing boats.
-
Gross Contamination: If a weighing boat has visible powder, treat it as Solid Waste (See A).
-
Trace Contamination: Gloves and paper towels with trace amounts should be placed in the Solid Hazardous Waste bin (often a yellow or black drum), not the biohazard (red bag) or municipal trash.
Part 4: The Fate of the Molecule (Incineration Physics)
To build trust in this protocol, it is essential to understand the downstream "Black Box"—what happens after the waste leaves your lab.
The destruction of fluorinated organics requires a specific thermodynamic profile to prevent the formation of Perfluoroisobutylene (PFIB) or unscrubbed HF.
The Incineration Workflow:
-
Injection: Waste is injected into a rotary kiln incinerator.
-
Primary Combustion: Temperature is maintained at 1100–1200°C . The C-F bonds rupture.
-
Reaction:
-
-
Quenching & Scrubbing: The flue gas (containing HF) is rapidly quenched and passed through a caustic scrubber (typically NaOH or
).-
Neutralization:
-
-
Emission: Clean gas (Nitrogen/Steam) is released; Fluorine is trapped as solid salt (NaF/CaF2) in the fly ash.
Part 5: Visualizing the Workflow
The following diagram illustrates the decision matrix for disposing of this specific compound.
Figure 1: Decision matrix for the segregation and disposal of fluorinated carbamate waste streams.
Part 6: Emergency Contingencies
Spill Management (Solid):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop up the material and the towel. Place in the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with Acetone followed by soap and water.
Spill Management (Liquid):
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Disposal: Treat the saturated absorbent as Solid Hazardous Waste (Halogenated).
References
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Define Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]
-
American Chemical Society. (2023).[1] Laboratory Waste Management: A Guide for Researchers. [Link]
-
Combustion of Fluoropolymers. (2019). Waste incineration of Polytetrafluoroethylene (PTFE) to evaluate potential formation of PFAS. Chemosphere. [Link][2]
Sources
Personal protective equipment for handling 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
A Strategic Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
This document provides essential safety and logistical guidance for laboratory personnel handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from established protocols for handling structurally related carbamates and fluorinated organic molecules. It is imperative that a site-specific risk assessment be conducted prior to commencing any work with this chemical.
Hazard Identification and Risk Assessment: A Proactive Stance
Anticipated Potential Hazards:
-
Skin and Eye Irritation: Similar to other carbamates, this compound may cause irritation upon contact with skin and eyes.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6][7]
-
Systemic Effects: While unconfirmed, the potential for systemic effects through absorption or inhalation should not be discounted.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may require specific disposal procedures.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, with the rationale rooted in the potential hazards of similar chemical classes.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles when there is a significant splash hazard.[7] | Protects against potential splashes of the compound or solvents, which could cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[7][9][10] Gloves should be inspected for integrity before each use and changed immediately if contaminated.- Lab Coat: A standard laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[7] | Carbamates and fluorinated compounds can potentially be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent direct contact. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated chemical fume hood.[7] If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.[6][11] | Engineering controls like a fume hood are the primary means of controlling inhalation exposure. Respiratory protection provides an additional layer of safety when these controls may be insufficient. |
Operational Plan: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is fundamental for the safe handling of this compound.
Engineering Controls
-
All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE) Donning and Doffing Protocol
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves. Check for any rips or tears before use.
-
Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, wear a face shield over the goggles.
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a user seal check each time the respirator is donned.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management
-
Minor Spills: For small spills within a chemical fume hood, use an absorbent material appropriate for organic compounds. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated organic waste.[2][3][4][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of halogenated organic waste. Consult with your institution's environmental health and safety (EHS) department for specific procedures.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Benchchem. Personal protective equipment for handling Methyl carbamate-d3.
- Environment, Health and Safety. 7.2 Organic Solvents.
- WASTE MANAGEMENT. HAZARDOUS WASTE SEGREGATION.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Campus Operations. Halogenated Solvents in Laboratories.
- Chemical Safety: Personal Protective Equipment.
- BASF. Safety data sheet.
- BASF. Safety data sheet.
- NIOSH Pocket Guide to Chemical Hazards - Carbaryl.
Sources
- 1. restoredcdc.org [restoredcdc.org]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. download.basf.com [download.basf.com]
- 10. download.basf.com [download.basf.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
